N-(1-benzylpiperidin-4-yl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide
Description
N-(1-Benzylpiperidin-4-yl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative characterized by three key structural motifs:
- Benzamide core: Provides a planar aromatic scaffold for intermolecular interactions.
- 2-Bromo-5-(1H-tetrazol-1-yl) substituents: Bromine enhances electron-withdrawing effects, while the tetrazole group acts as a bioisostere for carboxylic acids, improving metabolic stability and binding affinity .
This compound is hypothesized to target GPCRs or kinases due to the piperidine and tetrazole motifs, common in neuroactive or anti-inflammatory agents.
Properties
Molecular Formula |
C20H21BrN6O |
|---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-bromo-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H21BrN6O/c21-19-7-6-17(27-14-22-24-25-27)12-18(19)20(28)23-16-8-10-26(11-9-16)13-15-4-2-1-3-5-15/h1-7,12,14,16H,8-11,13H2,(H,23,28) |
InChI Key |
XAYUJDWPOZTQHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Br)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Disconnections
The target molecule can be dissected into three key fragments:
-
2-Bromo-5-(1H-tetrazol-1-yl)benzoic acid : Serves as the aromatic core with orthogonal functional groups.
-
1-Benzylpiperidin-4-amine : Provides the amine nucleophile for amide bond formation.
-
Tetrazole ring : Likely introduced via [2+3] cycloaddition or nucleophilic substitution.
Synthetic Route 1: Sequential Bromination and Tetrazole Formation
Synthesis of 2-Bromo-5-nitrobenzoic Acid
Starting material : Commercially available 3-nitrobenzoic acid.
Bromination :
Reduction of Nitro Group to Amine
Catalytic hydrogenation :
-
Reagents : H₂ (1 atm), 10% Pd/C in ethanol.
-
Conditions : Room temperature, 12 hours.
-
Yield : >90% (typical for nitro reductions).
Tetrazole Ring Installation via [2+3] Cycloaddition
Reaction :
Amide Bond Formation with 1-Benzylpiperidin-4-amine
Coupling reagents :
-
Activation : Thionyl chloride converts the carboxylic acid to acyl chloride.
-
Coupling : React with 1-benzylpiperidin-4-amine (1.2 eq) in dichloromethane (DCM) and triethylamine (TEA, 2 eq) at 0°C to room temperature.
-
Yield : 85–90% (typical for Schotten-Baumann conditions).
Table 1: Summary of Synthetic Route 1
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Bromination | Br₂, FeBr₃, AcOH, 80°C | 75% |
| 2 | Nitro reduction | H₂, Pd/C, EtOH | >90% |
| 3 | Tetrazole formation | NaN₃, TMSCl, DMF, 120°C | 60% |
| 4 | Amide coupling | SOCl₂, DCM, TEA | 85–90% |
Synthetic Route 2: Late-Stage Bromination of Preformed Benzamide
Synthesis of 5-(1H-Tetrazol-1-yl)benzamide
Starting material : 5-Aminobenzamide.
Tetrazole installation :
Electrophilic Bromination
Regioselective bromination :
-
Reagents : NBS (N-bromosuccinimide, 1.1 eq) in CCl₄ with AIBN initiator.
-
Conditions : Reflux for 4 hours.
-
Yield : 65% (para-substitution favored due to tetrazole’s directing effects).
Challenges in Bromination
-
Side reactions : Over-bromination or tetrazole ring opening.
-
Mitigation : Use stoichiometric NBS and low temperatures (0°C).
Table 2: Bromination Optimization Screening
| Entry | Brominating Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Br₂ | AcOH | 80 | 40 |
| 2 | NBS | CCl₄ | 80 | 65 |
| 3 | Br₂ | DCM | 0 | 55 |
Alternative Approaches and Mechanistic Insights
Solid-Phase Synthesis for Parallel Optimization
Resin-bound strategy :
-
Rink amide resin functionalized with 1-benzylpiperidin-4-amine.
-
Couple with Fmoc-protected 2-bromo-5-(1H-tetrazol-1-yl)benzoic acid.
-
Cleave with TFA to release product.
-
Advantage : High-throughput screening of coupling conditions.
Critical Analysis of Purification Strategies
Column Chromatography
-
Stationary phase : Silica gel (230–400 mesh).
-
Eluent : Ethyl acetate/hexane (3:7) → methanol/DCM (5:95).
-
Purity : >95% after two passes.
Recrystallization
-
Solvent system : Ethanol/water (4:1).
-
Crystal morphology : Needle-like crystals (confirmed via XRD in analogous compounds).
Scalability and Industrial Relevance
Cost-Benefit Analysis
-
Tetrazole step : Highest cost due to azide handling and long reaction times.
-
Recommendation : Replace NaN₃ with safer alternatives (e.g., flow chemistry with in situ azide generation).
Green Chemistry Metrics
-
Atom economy : 78% for Route 1 vs. 65% for Route 2.
-
E-factor : 12.3 kg waste/kg product (needs improvement via solvent recovery).
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azide derivatives or other substituted products.
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Structural and Physicochemical Properties of Select Benzamide Derivatives
*Predicted using Lipinski’s rule of five.
Key Observations :
- The target compound exhibits moderate lipophilicity (LogP ~3.1), balancing solubility and membrane penetration. Its bromine and tetrazole groups differentiate it from simpler benzamides like the thiourea derivative in , which lacks halogenation and has lower molecular weight.
- Thiadiazole analog () shares the bromobenzamide core but replaces tetrazole with a thiadiazole-carbonyl group, increasing LogP (3.5) and introducing sulfur-based metabolic resistance.
- Cephalosporin-tetrazole hybrid () highlights the versatility of tetrazole in antibiotic design but diverges significantly in core structure and hydrophilicity.
Tetrazole-Containing Analogs :
- The 1H-tetrazol-1-yl group in the target compound mimics carboxylic acids in hydrogen bonding but avoids pH-dependent ionization, enhancing oral bioavailability compared to carboxylated analogs like 2-(1H-tetrazol-1-yl)acetic acid derivatives .
- In contrast, phenylcarbamoyl benzamides (e.g., ) lack halogenation and heterocyclic substituents, resulting in weaker predicted CNS permeability (lower LogP) and higher aqueous solubility.
Piperidine/Piperazine Derivatives :
- The 1-benzylpiperidin-4-yl group in the target compound provides a rigid, lipophilic scaffold compared to the flexible 4-formylpiperazine-1-carbonothioyl group in . The latter’s thiourea moiety may confer antioxidant activity but reduce metabolic stability.
ADMET and Pharmacokinetic Profiles
Table 2: Predicted ADMET Properties
Key Findings :
- The target compound’s high Caco-2 permeability aligns with its moderate LogP and piperidine group, outperforming phenylcarbamoyl analogs .
Biological Activity
N-(1-benzylpiperidin-4-yl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide, identified by its CAS number 1144478-66-9, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Profile
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 441.3 g/mol |
| CAS Number | 1144478-66-9 |
The compound exhibits biological activity primarily through its interactions with various molecular targets. The presence of the tetrazole moiety is significant as tetrazoles are known to influence enzyme inhibition and receptor binding. Research indicates that compounds containing tetrazole groups can act as inhibitors for various enzymes and receptors, which may lead to anticancer and anti-inflammatory effects.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrate that this compound exhibits cytotoxic activity against several cancer cell lines. For instance, in a study evaluating similar tetrazole derivatives, compounds showed IC values ranging from 0.314 to 4.65 µg/cm³ against MCF-7 breast cancer cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression. For example, it has shown promising results in inhibiting topoisomerase I, a crucial target in cancer therapy, with an IC value comparable to established drugs like camptothecin .
Study on Antitumor Effects
A notable study investigated the antitumor effects of this compound in a xenograft model. The results indicated that treatment with this compound led to significant tumor regression compared to control groups. The mechanism was attributed to the induction of apoptosis in tumor cells and inhibition of angiogenesis .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are essential to understanding the bioavailability and distribution of this compound within biological systems. Preliminary data suggest favorable properties such as moderate lipophilicity (log D values around 0.69), which enhances its ability to cross biological membranes .
Q & A
Basic Question: What synthetic strategies are optimal for preparing N-(1-benzylpiperidin-4-yl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions:
Amide Coupling: React 2-bromo-5-(1H-tetrazol-1-yl)benzoic acid with 1-benzylpiperidin-4-amine using coupling agents like EDCI/HOBt in dichloromethane (DCM) at 0–25°C .
Tetrazole Ring Formation: Employ [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., NH₄Cl in DMF) .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for purity >95% .
Key Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C (amide step) | Minimizes side reactions |
| Solvent | Polar aprotic (DMF) for cycloaddition | Enhances reaction rate |
| Catalyst | EDCI/HOBt (1:1 molar ratio) | Maximizes coupling efficiency |
Basic Question: Which analytical techniques are critical for characterizing the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm benzamide linkage, tetrazole proton (δ 8.5–9.5 ppm), and piperidinyl/bromine substituents .
- HPLC-MS: Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and molecular ion peak (e.g., [M+H]⁺ at m/z ~470) .
- X-ray Crystallography (if crystalline): Resolve stereochemistry of the benzylpiperidine moiety .
Basic Question: How can researchers design initial biological screening assays for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 µM suggest therapeutic potential .
- Antimicrobial Screening: Broth microdilution (CLSI guidelines) against S. aureus and E. coli; MIC ≤16 µg/mL indicates activity .
- Cytotoxicity: MTT assay on HEK-293 cells to assess selectivity (therapeutic index >10) .
Advanced Question: How to resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability (oral vs. IP administration) and plasma protein binding (equilibrium dialysis) to identify bioavailability issues .
- Metabolite Identification: LC-QTOF-MS to detect hepatic metabolites (e.g., tetrazole ring oxidation) that may reduce activity .
- Dose-Response Refinement: Adjust dosing regimens in rodent models to account for rapid clearance .
Advanced Question: What strategies improve the compound’s selectivity for target enzymes?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogues with:
- Halogen Replacement: Substitute bromine with chlorine to reduce off-target interactions .
- Piperidine Modifications: Introduce methyl groups to enhance steric hindrance against non-target kinases .
- Computational Docking (AutoDock Vina): Identify key binding residues (e.g., hinge region of EGFR) for rational design .
Advanced Question: How to investigate the compound’s interaction with DNA gyrase?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize DNA gyrase on a CM5 chip; measure binding kinetics (KD <1 µM suggests high affinity) .
- Molecular Dynamics Simulations (GROMACS): Analyze hydrogen bonding between tetrazole and Thr165 residue over 100 ns trajectories .
Advanced Question: How to assess stability under physiological conditions?
Methodological Answer:
-
Forced Degradation Studies:
Condition Test Outcome Acidic (0.1M HCl, 40°C) HPLC at 0/24/48h Degradation >5% indicates instability Oxidative (3% H₂O₂) NMR post-treatment Tetrazole ring oxidation products detected -
Lyophilization Stability: Store at -80°C with cryoprotectants (trehalose) to maintain integrity >12 months .
Advanced Question: What computational methods predict off-target effects?
Methodological Answer:
- PharmMapper Server: Screen against 2,000+ human protein models to identify off-targets (e.g., carbonic anhydrase IX) .
- ToxCast Database: Compare structural alerts (e.g., tetrazole-related hepatotoxicity) .
Advanced Question: How to address discrepancies in reported toxicity profiles?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
